2-{1-(4-ethoxyphenyl)-5-oxo-3-[2-(thiophen-2-yl)ethyl]-2-thioxoimidazolidin-4-yl}-N-phenylacetamide
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Overview
Description
2-{1-(4-ethoxyphenyl)-5-oxo-3-[2-(thiophen-2-yl)ethyl]-2-thioxoimidazolidin-4-yl}-N-phenylacetamide is a complex organic compound that belongs to the class of imidazolidinones. This compound features a unique structure with a combination of ethoxyphenyl, thiophene, and phenylacetamide groups, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-(4-ethoxyphenyl)-5-oxo-3-[2-(thiophen-2-yl)ethyl]-2-thioxoimidazolidin-4-yl}-N-phenylacetamide typically involves multiple steps. One common approach is the condensation of 4-ethoxybenzaldehyde with thiophene-2-ethylamine to form an intermediate Schiff base. This intermediate is then cyclized with thiourea under acidic conditions to yield the imidazolidinone core. The final step involves the acylation of the imidazolidinone with phenylacetyl chloride to produce the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate. The use of high-performance liquid chromatography (HPLC) and other purification techniques ensures the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-{1-(4-ethoxyphenyl)-5-oxo-3-[2-(thiophen-2-yl)ethyl]-2-thioxoimidazolidin-4-yl}-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazolidinone ring can be reduced to form corresponding amines.
Substitution: The phenylacetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{1-(4-ethoxyphenyl)-5-oxo-3-[2-(thiophen-2-yl)ethyl]-2-thioxoimidazolidin-4-yl}-N-phenylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{1-(4-ethoxyphenyl)-5-oxo-3-[2-(thiophen-2-yl)ethyl]-2-thioxoimidazolidin-4-yl}-N-phenylacetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like thiophene-2-carboxamide and thiophene-2-boronic acid pinacol ester share structural similarities.
Imidazolidinones: Compounds such as 1,3-dimethyl-2-thioxoimidazolidin-4-one and 1-phenyl-2-thioxoimidazolidin-4-one.
Uniqueness
2-{1-(4-ethoxyphenyl)-5-oxo-3-[2-(thiophen-2-yl)ethyl]-2-thioxoimidazolidin-4-yl}-N-phenylacetamide is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .
Properties
Molecular Formula |
C25H25N3O3S2 |
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Molecular Weight |
479.6 g/mol |
IUPAC Name |
2-[1-(4-ethoxyphenyl)-5-oxo-2-sulfanylidene-3-(2-thiophen-2-ylethyl)imidazolidin-4-yl]-N-phenylacetamide |
InChI |
InChI=1S/C25H25N3O3S2/c1-2-31-20-12-10-19(11-13-20)28-24(30)22(17-23(29)26-18-7-4-3-5-8-18)27(25(28)32)15-14-21-9-6-16-33-21/h3-13,16,22H,2,14-15,17H2,1H3,(H,26,29) |
InChI Key |
GZBDQAUURGXSMT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C(N(C2=S)CCC3=CC=CS3)CC(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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